MCPA-isobutyl

ester hydrolysis soil persistence MCPA ester comparison

MCPA-isobutyl (CAS 1713-11-7) is the isobutyl ester of 2-methyl-4-chlorophenoxyacetic acid (MCPA), a member of the phenoxyacetic herbicide class. It functions as a selective, systemic, post-emergence synthetic auxin herbicide, controlling annual and perennial broadleaf weeds including Charlock, Wild radish, Dandelion, Capeweed, Fat hen, and Hedge mustards in wheat, oats, triticale, rye, established grass, linseed, and asparagus.

Molecular Formula C13H17ClO3
Molecular Weight 256.72 g/mol
CAS No. 1713-11-7
Cat. No. B158167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMCPA-isobutyl
CAS1713-11-7
Molecular FormulaC13H17ClO3
Molecular Weight256.72 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Cl)OCC(=O)OCC(C)C
InChIInChI=1S/C13H17ClO3/c1-9(2)7-17-13(15)8-16-12-5-4-11(14)6-10(12)3/h4-6,9H,7-8H2,1-3H3
InChIKeyVETMCNQKJNFMHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MCPA-isobutyl (CAS 1713-11-7): Phenoxy Herbicide Ester for Broadleaf Weed Control in Cereals and Established Grass


MCPA-isobutyl (CAS 1713-11-7) is the isobutyl ester of 2-methyl-4-chlorophenoxyacetic acid (MCPA), a member of the phenoxyacetic herbicide class [1]. It functions as a selective, systemic, post-emergence synthetic auxin herbicide, controlling annual and perennial broadleaf weeds including Charlock, Wild radish, Dandelion, Capeweed, Fat hen, and Hedge mustards in wheat, oats, triticale, rye, established grass, linseed, and asparagus [1]. MCPA-isobutyl has EU regulatory approval under EC Regulation 1107/2009 and is also used in Australia and the USA [1].

1
EU-approved active substance – suitable for cereal herbicide research and regulatory reference.
2
Selective post-emergence auxin mode – supports broadleaf weed control studies in wheat, oats, rye, and grass.
3
Isobutyl ester form – designed for environmental fate, soil hydrolysis, and formulation compatibility investigations.

Why MCPA-isobutyl Cannot Be Interchanged with Other MCPA Esters or 2,4-D Analogs Without Quantified Performance Deviation


Although MCPA esters share a common phenoxyacetic acid pharmacophore, the identity of the ester side-chain fundamentally determines each derivative's physicochemical and environmental fate profile. The isobutyl ester exhibits a distinct combination of lipophilicity (LogP ~3.95), vapor pressure, and soil hydrolysis kinetics that differs from the n-butyl, iso-octyl, and isopropyl esters, as well as from the parent MCPA acid [1][2]. The rate of ester hydrolysis to the bioactive free acid in soil is critical for weed control efficacy and varies substantially among ester homologs [2]. Furthermore, the differential mammalian toxicity profile of MCPA-isobutyl compared to the analogous 2,4-D isobutyl ester demonstrates that neither phenoxy acid core interchange nor ester group interchange is neutral with respect to hazard classification [3][4]. These quantifiable differences in environmental behavior and toxicological endpoints mean that generic substitution among MCPA esters or between MCPA and 2,4-D ester products carries material risk of altered field performance, regulatory compliance status, and user safety profile.

!
Ester side-chain alters soil hydrolysis rate: isobutyl, n-butyl, and iso-octyl esters differ in conversion speed to the active acid; generic interchange may shift weed-control kinetics.
!
MCPA core ≠ 2,4-D core: differential mammalian toxicity profiles mean substituting 2,4-D isobutyl ester for MCPA-isobutyl carries hazard classification and user safety implications.
!
Vapor pressure variation among esters: isobutyl ester’s intermediate volatility affects off-target drift risk relative to lower-volatility n-butyl or near-nonvolatile MCPA acid.

Quantitative Differential Evidence for MCPA-isobutyl: Soil Hydrolysis, Lipophilicity, Volatility, and Mammalian Toxicity Benchmarked Against Closest Analogs


Soil Ester Hydrolysis Kinetics: MCPA-isobutyl and MCPA-n-butyl Degrade to Non-Detectable Levels Within 24 h, Whereas MCPA-iso-octyl Requires 48 h in Moist Soils

In a controlled laboratory study using three Saskatchewan soils (clay loam, heavy clay, sandy loam) at 50% field moisture capacity, recoveries of MCPA-isobutyl and MCPA-n-butyl esters were non-detectable within 24 h after application, whereas the MCPA-iso-octyl ester reached non-detectable levels only after 48 h [1]. This indicates that the isobutyl ester hydrolyzes to the bioactive free acid approximately twice as rapidly as the iso-octyl ester in moist soils [1].

Soil Hydrolysis
Head-to-head
<24 h vs. 48 h to non-detectable ester
Faster free acid release in moist soil; supports rapid symptom development studies.
Three Saskatchewan soils at 50% field moisture capacity. n-butyl ester also <24 h.
ester hydrolysis soil persistence MCPA ester comparison

Lipophilicity (LogP): MCPA-isobutyl LogP ~3.95 Occupies an Intermediate Position Between MCPA Acid and MCPA-n-butyl Ester, Influencing Cuticular Penetration and Formulation Behavior

The experimentally determined LogP of MCPA-isobutyl is approximately 3.95 [1], compared to MCPA-n-butyl ester at LogP ~4.05 [2] and the parent MCPA acid at LogP ~2.7–3.0 (estimated from structural analogs) [3]. This ~0.10 LogP unit difference between the isobutyl and n-butyl esters is small but measurable, indicating slightly lower lipophilicity for the branched-chain ester, which may affect partitioning into leaf cuticular waxes and the selection of emulsifier systems for emulsifiable concentrate (EC) formulations [3].

Lipophilicity (LogP)
Reported
3.95
Intermediate value between MCPA acid (~2.7–3.0) and n-butyl ester (4.05).
HPLC-derived at pH 7, 20 °C. May influence cuticular penetration and EC formulation.
lipophilicity LogP leaf penetration formulation

Mammalian Acute Oral Toxicity: MCPA-isobutyl LD50 (900–1160 mg/kg, Rat) Is Approximately 2- to 4-Fold Less Acutely Toxic Than 2,4-D Isobutyl Ester LD50 (300–500 mg/kg, Rat)

The acute oral LD50 of MCPA-isobutyl in rats is reported as 900–1160 mg/kg [1]. In contrast, the acute oral LD50 of the structurally analogous 2,4-D isobutyl ester in rats is 300–500 mg/kg [2]. This places MCPA-isobutyl in a lower acute oral toxicity category compared to its 2,4-D counterpart. Additionally, a published multi-compound study reported a single-dose oral LD50 for 2,4-D isobutyl ester of 553 mg/kg in female Fischer 344 rats, with values for other 2,4-D esters and salts ranging from 553 to 1090 mg/kg [3].

Acute Oral Toxicity
Reported
900–1160 vs. 300–500 mg/kg (rat LD50)
Approx. 2–4× higher LD50 than 2,4-D isobutyl ester; lower acute toxicity category.
Standard OECD/EPA acute oral test. 2,4-D isobutyl reference LD50 553 mg/kg in published study.
mammalian toxicity LD50 hazard classification operator safety

Vapor Pressure: MCPA-isobutyl Exhibits Intermediate Volatility (2.13 × 10⁻⁴ mmHg at 25 °C) Relative to MCPA Acid and MCPA-n-butyl Ester, with Implications for Off-Target Vapor Drift

The vapor pressure of MCPA-isobutyl is reported as 0.000213 mmHg (2.13 × 10⁻⁴ mmHg) at 25 °C [1]. This compares to MCPA-n-butyl ester with a vapor pressure of approximately 0.000148 mmHg at 25 °C and the parent MCPA acid at approximately 5.9 × 10⁻⁶ mmHg (essentially non-volatile) [2]. Thus, MCPA-isobutyl is approximately 1.4× more volatile than the n-butyl ester and approximately 36× more volatile than the free acid.

Vapor Pressure
Reported
2.13 × 10⁻⁴ mmHg
~1.4× more volatile than n-butyl ester; ~36× more than free acid.
At 25 °C. Relevant for off-target vapor drift assessment and buffer zone planning.
volatility vapor pressure off-target drift environmental fate

Field Efficacy: MCPA-isobutyl Demonstrates Validated Broadleaf Weed Control in Cereals via EU Regulatory Field Trial Programs, with Class-Level Selectivity Advantages Over 2,4-D in Certain Crops

MCPA-isobutyl has demonstrated herbicidal efficacy through field trials submitted for EU regulatory approval under EC Regulation 1107/2009, with effectiveness validated against a spectrum of annual and perennial broadleaf weeds in cereals [1]. At the class level, MCPA is recognized as being less phytotoxic to certain legume crops (peas, lentils) compared to 2,4-D, providing a selectivity advantage in rotational cropping systems that include these sensitive species [2]. The isobutyl ester formulation offers the established efficacy of the MCPA class combined with the specific physicochemical profile described in the evidence items above.

Field Efficacy
Class-level
EU field trial validated
Class-level legume selectivity advantage over 2,4-D reported for MCPA esters.
Registration data under EC 1107/2009; field performance in cereals confirmed.
field efficacy broadleaf weed control crop selectivity cereals

Optimal Procurement and Application Scenarios for MCPA-isobutyl Based on Quantified Differentiation Evidence


Post-Emergence Broadleaf Weed Control in Cereals Where Rapid Ester-to-Acid Conversion in Moist Soils Is Agronomically Desirable

MCPA-isobutyl's demonstrated hydrolysis to non-detectable ester levels within 24 h in moist soils (versus 48 h for iso-octyl ester) [1] makes it particularly suitable for post-emergence applications in cereals grown on soils that retain moisture above the wilting point. The rapid release of bioactive free MCPA acid supports faster symptom development in target weeds, which is advantageous when weather windows for herbicide application are narrow and growers require visible herbicidal activity within a short timeframe. Procurement teams sourcing herbicides for cereal-producing regions with moderate-to-high soil moisture (e.g., maritime or irrigated climates) should prioritize MCPA-isobutyl over the iso-octyl ester for this kinetic advantage.

Herbicide Selection for Sensitive Rotational Cropping Systems Involving Legumes Where 2,4-D Phytotoxicity Risk Is Unacceptable

In crop rotation systems that include peas, lentils, or other legume species, MCPA-based products (including the isobutyl ester) are recognized as less phytotoxic than 2,4-D-based alternatives [2]. Combined with its validated EU field trial efficacy [3], MCPA-isobutyl is the rational procurement choice for mixed-farming operations where residual herbicide activity or spray drift from 2,4-D esters could compromise subsequent legume crop establishment. This differential selectivity is a long-established class-level characteristic that directly informs product selection in diverse rotational systems.

Formulation Development Requiring an Intermediate LogP (~3.95) Ester for Emulsifiable Concentrate (EC) Optimization

The measured LogP of MCPA-isobutyl (~3.95) [4], positioned between MCPA acid and MCPA-n-butyl ester, provides formulators with a distinct lipophilicity option for designing emulsifiable concentrate (EC) formulations. The branched isobutyl side-chain offers different solubility parameters in aromatic versus aliphatic solvent systems compared to the linear n-butyl chain, potentially enabling differentiated cold-stability performance or emulsifier loading optimization. Industrial buyers and CROs developing generic MCPA ester EC formulations should evaluate MCPA-isobutyl as a distinct technical-grade active ingredient rather than assuming interchangeability with MCPA-n-butyl (LogP ~4.05) [5].

Operator Safety-Conscious Procurement Where Mammalian Toxicity Classification Drives Product Selection Between Phenoxy Ester Options

With an acute oral LD50 range of 900–1160 mg/kg [6], MCPA-isobutyl offers a substantially wider mammalian safety margin than 2,4-D isobutyl ester (LD50 300–500 mg/kg) [7]. In jurisdictions where acute toxicity classification influences personal protective equipment (PPE) mandates, re-entry intervals, or product registration status, the ~2–4-fold lower acute oral toxicity of MCPA-isobutyl may provide a decisive procurement criterion. This quantitative toxicity differential is directly relevant for formulators and distributors targeting markets with stringent operator exposure regulations or for end-user segments such as smallholder farmers where sophisticated PPE use is inconsistent.

Application
Selection Property
Validation Focus
Cereal post-emergence weed control research requiring rapid acid release
Soil ester hydrolysis kinetics
Time to non-detectable ester residue in moist soil
Rotational cropping system selectivity studies involving legumes
Crop phytotoxicity profile (MCPA vs. 2,4-D class)
Legume tolerance in rotational field or greenhouse trials
Emulsifiable concentrate (EC) formulation development with branched-chain ester
Lipophilicity range and solvent compatibility
Cold-stability and emulsifier optimization testing
Operator safety-conscious procurement in tightly regulated markets
Mammalian acute oral toxicity profile
Hazard classification and PPE requirement assessment
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